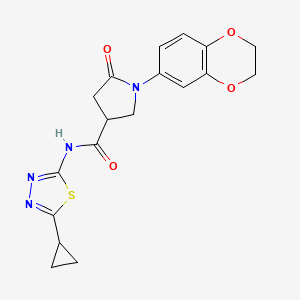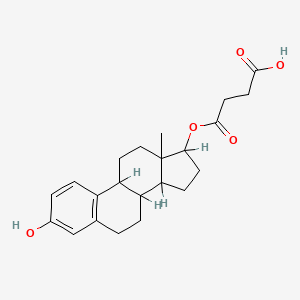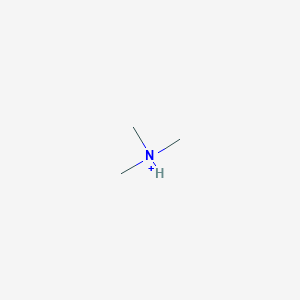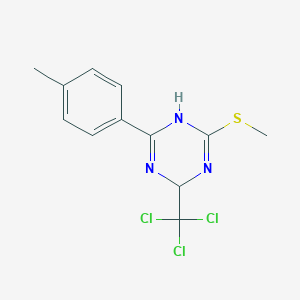![molecular formula C18H15N3O8S B1229275 5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B1229275.png)
5-[(1,3-Dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1,3-dimethyl-2,4-dioxo-6-quinazolinyl)sulfonylamino]benzene-1,3-dicarboxylic acid is a 2-hydroxyisophthalic acid.
Scientific Research Applications
Biological Activity and Synthesis
The compound has been studied for its biological activity and synthesis processes. Notably, El-Gaby et al. (2003) synthesized several compounds, including a variant of this compound, and evaluated their biological activity. They reported that most synthesized compounds showed in vitro activity against various bacterial strains, and their antifungal activity was also screened against certain fungi (El-Gaby, Hussein, Abu-Shanab, & Abdelraheim, 2003). Additionally, Bodke et al. (2013) synthesized a series of 1H-pyrazole derivatives containing an aryl sulfonate moiety, related to this compound, and screened them for their anti-inflammatory and antimicrobial activities (B. V. Kendre, M. G. Landge, W. Jadhav, & S. Bhusare, 2013).
Fluorescent Properties
The fluorescent properties of certain derivatives have been investigated. Bodke et al. (2013) synthesized derivatives and studied their fluorescent properties in different solvents, finding that all synthesized compounds exhibited fluorescence in solution. This characteristic makes them potential candidates for applications as fluorescent probes (Y. Bodke, S. Shankerrao, & H. N. Harishkumar, 2013).
Molecular Interaction and Framework Structures
Studies on non-covalent weak interactions between organic bases and acidic derivatives have shed light on the role of compounds like this in binding with organic acid derivatives. Research by Zhang et al. (2015) concentrated on understanding these interactions and revealed that complexes displayed 2D–3D framework structures due to the synergistic effect of various non-covalent interactions (Huan Zhang et al., 2015).
Antiviral Activities
The compound's derivatives have been evaluated for antiviral activities. Selvam et al. (2007) designed and synthesized novel derivatives and screened them for antiviral activity against a range of viruses. Some of the synthesized compounds showed significant antiviral properties, highlighting the compound's potential in medicinal chemistry (P. Selvam et al., 2007).
properties
Molecular Formula |
C18H15N3O8S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
5-[(1,3-dimethyl-2,4-dioxoquinazolin-6-yl)sulfonylamino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H15N3O8S/c1-20-14-4-3-12(8-13(14)15(22)21(2)18(20)27)30(28,29)19-11-6-9(16(23)24)5-10(7-11)17(25)26/h3-8,19H,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
GWEWBNCJANBPIC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)N(C1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methyl-4-piperidinylidene)amino]acetamide](/img/structure/B1229200.png)
![2-acetamido-3-(1H-indol-3-yl)propanoic acid [3,5-bis(trifluoromethyl)phenyl]methyl ester](/img/structure/B1229202.png)





![3-[(4-Anilinophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229211.png)
![2-(4-chlorophenoxy)-N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B1229212.png)

